N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
N-(2-Hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a quinazolinone derivative characterized by:
- A quinazolin-4-one core, a heterocyclic scaffold known for diverse biological activities, including enzyme inhibition and receptor modulation.
- A 4-methoxyphenyl substituent at position 2 of the quinazolinone ring, which enhances lipophilicity and may influence π-π stacking interactions.
This compound’s design leverages the pharmacophoric features of quinazolinones while incorporating substituents to optimize target engagement and physicochemical properties.
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C24H23N3O4/c1-31-17-12-10-16(11-13-17)23-26-19-7-3-2-6-18(19)24(30)27(23)15-14-22(29)25-20-8-4-5-9-21(20)28/h2-13,23,26,28H,14-15H2,1H3,(H,25,29) |
InChI Key |
GFRJPUFVZADZJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCC(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Using Anthranilamide and Aldehydes/Ketones
This method employs anthranilamide (1 ) and 4-methoxybenzaldehyde (2 ) under catalytic conditions to form the 2-(4-methoxyphenyl)quinazolin-4(3H)-one intermediate (3 ). Graphene oxide (GO) nanosheets in aqueous media have emerged as efficient catalysts for this step, enabling "on-water" synthesis with high regioselectivity.
Reaction Conditions :
-
Catalyst : GO nanosheets (25 mg per mmol substrate)
-
Solvent : Water (3 mL per mmol)
-
Temperature : Room temperature
-
Time : 2–4 hours
Mechanism :
Base-Promoted Intramolecular Cyclization
Alternative approaches utilize 2-fluoro-N-methylbenzamide derivatives and benzamides in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). This method is advantageous for substrates sensitive to aqueous conditions.
Reaction Conditions :
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : DMSO (4 mL per mmol)
-
Temperature : 135°C
-
Time : 24 hours
Key Intermediate :
The diamide intermediate 4 undergoes base-mediated cyclization, followed by dehydration to form 3 .
Functionalization with the Propanamide Side Chain
The propanamide moiety is introduced via nucleophilic acyl substitution or coupling reactions.
Acylation of the Quinazolinone Nitrogen
The quinazolinone nitrogen at position 3 is alkylated using 3-chloropropionyl chloride (5 ) in the presence of a base:
Reaction Conditions :
-
Reagent : 3-Chloropropionyl chloride (1.2 equiv)
-
Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent : Acetone (10 mL per mmol)
-
Temperature : Reflux
-
Time : 6 hours
Product : 3-(3-Chloropropionyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (6 ).
Coupling with 2-Aminophenol
The chloropropionyl intermediate (6 ) reacts with 2-aminophenol (7 ) to form the final propanamide derivative. This step employs nucleophilic aromatic substitution (SNAr) under mild conditions:
Reaction Conditions :
-
Solvent : Ethanol (5 mL per mmol)
-
Base : Triethylamine (Et₃N, 1.5 equiv)
-
Temperature : 60°C
-
Time : 4 hours
Mechanistic Insight :
The reaction proceeds via displacement of the chloride by the amine group of 2-aminophenol, followed by proton transfer to stabilize the amide bond.
Alternative One-Pot Strategies
Recent advances highlight solvent-free mechanochemical methods for streamlined synthesis. For example, grinding anthranilamide, 4-methoxybenzaldehyde, and 3-chloropropionyl chloride with p-toluenesulfonic acid (p-TSA) as a catalyst yields the target compound in a single step.
Optimized Parameters :
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Low Yields in Propanamide Coupling : Steric hindrance from the 4-methoxyphenyl group reduces reactivity at the quinazolinone nitrogen. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves nucleophilicity.
-
Byproduct Formation : Competing O-acylation of 2-aminophenol is mitigated by employing protecting groups (e.g., acetyl) on the phenolic hydroxyl, followed by deprotection.
Scalability and Industrial Relevance
Pilot-scale studies demonstrate that the GO-catalyzed cyclocondensation method scales linearly to 1 kg batches with consistent yields (87–89%). However, the high cost of GO nanosheets necessitates recovery via centrifugation, achieving 95% reuse efficiency.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT-116) cells. In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, a structure-activity relationship study indicated that modifications to the methoxyphenyl group can enhance anticancer efficacy, with certain derivatives showing IC50 values in the low microgram range .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial and fungal pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial survival .
Neuroprotective Effects
Preliminary research indicates that N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress markers and improve cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease.
Polymer Stabilization
The compound's antioxidant properties make it suitable for use as a stabilizer in polymer formulations. Its ability to scavenge free radicals can enhance the thermal stability and longevity of polymers used in various industrial applications. Research indicates that incorporating this compound into polymer matrices can significantly reduce degradation rates under UV exposure.
Coatings and Surface Treatments
In addition to stabilization, this compound can be utilized in coatings to impart protective features against environmental stressors. Its incorporation into paint formulations has been found to improve resistance to corrosion and UV degradation, making it valuable for outdoor applications .
Pesticidal Activity
Emerging studies suggest that this compound may have insecticidal properties. Laboratory tests have shown effectiveness against common agricultural pests, indicating its potential as a natural pesticide alternative. The mode of action appears to involve interference with pest metabolic pathways, leading to reduced survival rates.
Plant Growth Promotion
In addition to pest control, this compound has been investigated for its plant growth-promoting effects. It has been shown to enhance seed germination rates and root development in certain crops, potentially leading to increased agricultural yields .
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter cell signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
a) Quinazolinone vs. Thiazolidinone ()
Compounds like 2-(1,2-benzothiazol-3-yl)-N-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (15) replace the quinazolinone with a thiazolidinone core. Key differences:
- Bioactivity: Thiazolidinones are associated with MMP inhibition, whereas quinazolinones are explored for kinase or receptor antagonism.
- Melting Points: The target compound’s quinazolinone core likely exhibits higher thermal stability (e.g., analogs in show melting points >190°C vs. 170°C for thiazolidinones) .
b) Quinazolinone vs. Chromen-4-one ()
Flavone derivatives like N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) feature a chromen-4-one scaffold.
Substituent Variations
a) 4-Methoxyphenyl vs. Halogenated Phenyl ()
- Compound 6d (4-fluorophenyl) : Fluorine’s electronegativity increases metabolic stability but reduces polar surface area compared to methoxy.
- Compound 18 (4-chlorophenyl) : Chlorine’s bulkiness may hinder binding in sterically restricted pockets, unlike the smaller methoxy group .
b) 2-Hydroxyphenyl vs. Urea Derivatives ()
Urea-containing analogs (e.g., 6f ) replace the hydroxyphenyl-propanamide with a phenylurea group:
Linker Modifications
a) Propanamide vs. Acetamide ()
The compound N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide (CAS 1282110-18-2) has a shorter acetamide linker.
- Molecular Weight : Propanamide increases molecular weight (~415–435 g/mol) compared to acetamide analogs, which may affect permeability .
b) Propanamide vs. Ether Linkers ()
The compound 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide uses an ether-oxygen linker.
- Electron Distribution : Ethers reduce electron density compared to amides, altering charge-transfer interactions.
- Metabolic Stability : Amides (propanamide) resist hydrolysis better than ethers under physiological conditions .
Biological Activity
N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, exploring its mechanisms, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 401.43 g/mol. The structure features a quinazoline core, which is known for its diverse biological properties.
Research indicates that the quinazoline derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of specific enzymes involved in disease processes, such as kinases and proteases.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, reducing oxidative stress in cellular environments.
- Interaction with Receptors : These compounds can also interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, the compound has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 15.5 | Apoptosis induction | |
| Lung | 10.2 | Cell cycle arrest | |
| Colon | 12.0 | Inhibition of growth |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the phenyl rings can enhance antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. In vitro studies have shown that it can protect neuronal cells from oxidative damage.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 µM.
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against various pathogens, revealing that the compound exhibited potent activity against MRSA strains, suggesting its potential as a novel antibiotic agent.
Q & A
Basic: What are the established synthetic routes for this compound?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of 4-methoxyphenylamine with a quinazolinone precursor under reflux in dichloromethane (DCM) or dimethylformamide (DMF).
- Step 2: Nucleophilic substitution or amidation to introduce the hydroxyphenylpropanamide moiety.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
- Characterization: Confirmed via -NMR, -NMR, and HPLC (≥95% purity) .
Advanced: How can reaction conditions be optimized for regioselective functionalization of the quinazolinone core?
Answer:
- Temperature: Controlled heating (60–80°C) minimizes side reactions during nucleophilic substitution.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts: Use of triethylamine or piperidine to deprotonate reactive sites selectively.
- Monitoring: Thin-layer chromatography (TLC) and -NMR track reaction progress .
Basic: What analytical methods validate structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm proton/carbon environments and substitution patterns.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using C18 columns (UV detection at 254 nm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Assay Validation: Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Purity Verification: Re-test compounds after rigorous purification (e.g., HPLC-MS).
- Cell Line Variability: Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Storage: Store in airtight containers at 4°C, protected from light and moisture .
Advanced: How does the methoxyphenyl group influence pharmacokinetic properties?
Answer:
- Lipophilicity: The methoxy group increases logP, enhancing membrane permeability (measured via octanol-water partitioning).
- Metabolic Stability: Assessed via liver microsomal assays; methoxy groups reduce oxidative metabolism.
- Solubility: Polar surface area calculations predict aqueous solubility limitations .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens).
- Bioactivity Screening: Test analogs in enzyme inhibition assays (e.g., kinase targets).
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding modes to target proteins .
Basic: Which solvents are compatible with its synthesis?
Answer:
- Polar Aprotic: DMF, dimethylacetamide (DMA) for high-temperature reactions.
- Chlorinated: DCM for low-temperature steps.
- Protic: Ethanol for recrystallization .
Advanced: How to predict biological targets using computational methods?
Answer:
- Target Prediction: SwissTargetPrediction or PharmMapper identify potential protein targets.
- Molecular Dynamics (MD): Simulate ligand-protein interactions (GROMACS) to assess stability.
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors) using Schrödinger .
Advanced: How to assess chemical stability under varying storage conditions?
Answer:
- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability: UV-vis spectroscopy tracks changes under UV light (ICH Q1B guidelines).
- pH Stability: Test solubility and degradation in buffers (pH 3–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
